3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a specialized pyrrolidine derivative featuring two functional groups at the 3-position: a cyano (-CN) group and a carboxylic acid (-COOH). The 1-position is protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its base-labile nature . The cyano group introduces steric and electronic effects that may influence peptide backbone rigidity, hydrogen bonding, and solubility.
Properties
IUPAC Name |
3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-11,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDZCXPHBLZNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Fmoc Group: The Fmoc group is usually introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Fmoc-L-proline has the following molecular characteristics:
- Molecular Formula : C21H18N2O4
- Molecular Weight : 362.385 g/mol
- IUPAC Name : 3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
- CAS Number : 2138353-88-3
The compound features a pyrrolidine ring with a cyano group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its reactivity and stability in various chemical reactions.
Peptide Synthesis
Fmoc-L-proline is extensively utilized in peptide synthesis as a building block. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides through solid-phase synthesis techniques. This method is particularly advantageous for synthesizing complex peptides with multiple functional groups.
Medicinal Chemistry
In medicinal chemistry, Fmoc-L-proline serves as an intermediate in the synthesis of bioactive compounds. Its structural features enable modifications that can enhance biological activity or selectivity toward specific targets. For example, derivatives of Fmoc-L-proline have been explored for their potential as inhibitors in various enzymatic pathways, showcasing its importance in drug development.
Biological Studies
The compound is also employed in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it suitable for studying the conformational dynamics of proteins and their interactions with ligands or substrates.
Material Science
Fmoc-L-proline has applications in material science, particularly in the development of functionalized polymers and nanomaterials. Its incorporation into polymer matrices can impart specific properties such as increased mechanical strength or enhanced thermal stability.
Mechanism of Action
The mechanism of action of 3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs (e.g., adding -CN to ’s compound).
Key Observations:
Functional Group Diversity: The cyano group in the target compound contrasts with bulkier substituents like benzyl () or dual-protected amino groups (). Compounds with dual protection (e.g., Fmoc and tert-butoxycarbonyl in ) enable orthogonal deprotection strategies in multi-step syntheses.
Purity and Storage: Fmoc-pyrrolidine-3-carboxylic acid derivatives typically exhibit high purity (>95%, HPLC), as seen in and . The cyano analog’s stability may require similar storage at 2-8°C to prevent Fmoc cleavage .
Synthetic Utility :
- The target compound’s -CN group could stabilize transition states in peptide coupling reactions or modulate peptide conformation, akin to trifluoromethyl groups in analogs like rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid ().
Spectroscopic and Analytical Data
While direct spectral data for the target compound are absent, analogs provide benchmarks:
- FTIR : reports ν(C=O) at 1675 cm⁻¹ for a trifluoromethyl-substituted pyrrolidine, suggesting similar carbonyl stretching for the target compound .
- Mass Spectrometry: APCI-MS data for analogs (e.g., m/z 466 in ) align with expected molecular weights, supporting reliable characterization of the cyano derivative .
Biological Activity
3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-L-proline, is a derivative of the amino acid proline. This compound has garnered attention due to its unique structural properties and its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula: C21H18N2O4
- Molecular Weight: 362.385 g/mol
- CAS Number: 2138353-88-3
- IUPAC Name: 3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Biological Activity Overview
Fmoc-L-proline exhibits several biological activities, primarily due to its role as a building block in peptide synthesis and its interactions with various biological targets. The following sections summarize key findings related to its biological activity.
The compound's mechanism of action involves:
- Inhibition of Enzymatic Activity: Fmoc-L-proline has been studied for its potential to inhibit enzymes such as arginase, which plays a critical role in the urea cycle and nitric oxide synthesis. Inhibitors of arginase can have therapeutic implications for conditions like hypertension and cancer .
- Modulation of Protein Interactions: The fluorenylmethoxycarbonyl (Fmoc) group provides steric hindrance that can influence protein folding and interactions, potentially affecting signaling pathways and cellular responses.
Case Studies
- Arginase Inhibition:
-
Peptide Synthesis:
- Fmoc-L-proline is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific sequences that can exhibit desired biological activities. The incorporation of this amino acid can enhance the stability and bioactivity of synthesized peptides.
Research Findings Table
Applications in Research
Fmoc-L-proline is utilized in various research applications:
- Medicinal Chemistry: As a building block for synthesizing bioactive peptides.
- Biochemical Studies: Investigating enzyme mechanisms and protein interactions.
- Drug Development: Potential lead compound for developing arginase inhibitors.
Toxicity and Safety
While Fmoc-L-proline is primarily intended for research purposes, safety assessments indicate that it should be handled with care due to potential toxicity in high concentrations or improper handling during synthesis. Standard laboratory safety protocols should be followed.
Current State of Research
Research on Fmoc-L-proline is ongoing, focusing on optimizing its synthesis and exploring new derivatives with enhanced biological activities. The compound's role as a peptide building block continues to be a significant area of interest, particularly in drug design strategies targeting metabolic disorders.
Q & A
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | −20°C | Reduces racemization |
| Solvent | Anhydrous DMF/THF | Enhances reaction efficiency |
| Purification Method | Prep-HPLC (C18) | Purity >98% |
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Confirm stereochemistry via H and C NMR. The cyano group (δ ~110-120 ppm in C) and Fmoc aromatic protons (δ 7.2-7.8 ppm in H) are critical markers .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 395.14) validates molecular weight .
- Chiral HPLC : Use a Chiralpak® IA column to resolve enantiomers, ensuring stereochemical homogeneity .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Fmoc group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid carboxylate degradation .
- Light Sensitivity : Protect from UV exposure by using amber vials, as the fluorenyl group is light-sensitive .
Advanced: How can stereochemical integrity be maintained during solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
The 3-cyano substituent may induce steric hindrance, increasing epimerization risk during coupling. Mitigation strategies include:
- Coupling Reagents : Use HATU/Oxyma Pure instead of DIC/HOBt to reduce base-induced racemization .
- Monitoring : Perform Kaiser tests after each coupling step and validate via MALDI-TOF MS .
- Computational Modeling : Pre-screen coupling conditions using quantum mechanical calculations (e.g., DFT) to predict epimerization pathways .
Advanced: How does the electron-withdrawing cyano group influence reactivity in peptide backbone modifications?
Methodological Answer:
The cyano group:
- Steric Effects : Restricts conformational flexibility, favoring β-turn motifs in peptides (validate via circular dichroism) .
- Electronic Effects : Enhances electrophilicity of the adjacent carbonyl, enabling selective modifications (e.g., thiol-ene click chemistry). Monitor reactivity via F NMR if fluorinated analogs are synthesized .
Q. Table 2: Reactivity Comparison with Non-Cyano Analogs
| Reaction Type | Cyano-Substituted Yield | Non-Cyano Yield |
|---|---|---|
| Thiol-ene Addition | 85% | 60% |
| Epimerization Rate | 8% | 15% |
Advanced: How to resolve contradictions in observed vs. predicted solubility profiles?
Methodological Answer:
Discrepancies often arise from aggregation or polymorph formation. Address via:
Dynamic Light Scattering (DLS) : Detect nano-aggregates in aqueous buffers .
Co-Solvent Screening : Test DMSO/water mixtures (10–30% DMSO) to improve solubility .
Machine Learning : Input experimental data into platforms like ICReDD’s reaction design toolkit to refine solubility predictions .
Advanced: What strategies validate the absence of toxic byproducts in biomedical applications?
Methodological Answer:
- HPLC-MS/MS : Screen for residual Fmoc-deprotection byproducts (e.g., dibenzofulvene) using MRM (multiple reaction monitoring) mode .
- Cytotoxicity Assays : Test on HEK293 cells (IC₅₀ > 100 µM acceptable) .
- Environmental Impact : Follow TCI America’s guidelines for biodegradability testing (OECD 301F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
